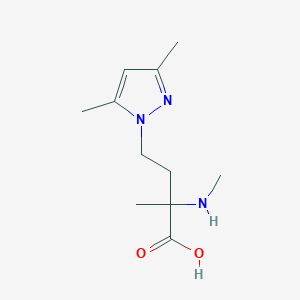
4-Amino-2-methoxybenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-methoxybenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by the presence of an amino group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring. This compound is of significant interest in organic synthesis and various industrial applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-methoxybenzene-1-sulfonyl chloride typically involves the sulfonation of 4-Amino-2-methoxybenzene followed by chlorination. The general steps are as follows:
Sulfonation: 4-Amino-2-methoxybenzene is treated with sulfuric acid or oleum to introduce the sulfonyl group, forming 4-Amino-2-methoxybenzenesulfonic acid.
Chlorination: The sulfonic acid derivative is then reacted with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to replace the hydroxyl group with a chlorine atom, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with controlled temperatures and pressures to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation and Reduction: The amino and methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents such as potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.
Oxidation Products: Oxidation can lead to the formation of nitro or quinone derivatives.
Hydrolysis Products: Hydrolysis results in the formation of 4-Amino-2-methoxybenzenesulfonic acid.
Scientific Research Applications
4-Amino-2-methoxybenzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound is utilized in the modification of biomolecules, such as proteins and peptides, for labeling and detection purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anti-cancer drugs.
Industry: The compound is employed in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Amino-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic species. This reactivity is exploited in various chemical modifications and synthesis processes. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the amino group.
4-Methylbenzenesulfonyl chloride: Contains a methyl group instead of a methoxy group.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group instead of an amino group.
Uniqueness
4-Amino-2-methoxybenzene-1-sulfonyl chloride is unique due to the presence of both an amino and a methoxy group on the benzene ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for specific applications that require these functionalities.
Properties
IUPAC Name |
4-amino-2-methoxybenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-12-6-4-5(9)2-3-7(6)13(8,10)11/h2-4H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBVRMIPYIGMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-4-methyl-pyrazole](/img/structure/B13473303.png)
![o-[(1h-Pyrazol-3-yl)methyl]hydroxylamine](/img/structure/B13473313.png)
![3-(2,3-dimethoxypropyl)-1-{[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl}urea](/img/structure/B13473319.png)

![2-Chloro-6-[1-(trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13473324.png)

![2-[5-(Difluoromethyl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13473340.png)




![N-methylpyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13473389.png)
